di-n-butylbutoxychlorotin

Descripción general

Descripción

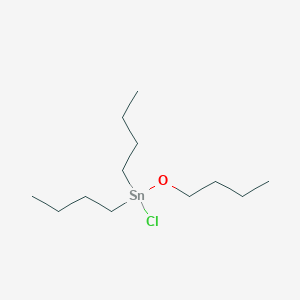

di-n-butylbutoxychlorotin is an organotin compound with the chemical formula C12H27ClOSn. It is also known as butoxydibutylchlorostannane or chloro(butoxy)dibutyltin. This compound is part of the broader class of organotin compounds, which are characterized by tin atoms bonded to organic groups. Organotin compounds have a wide range of applications in various fields, including catalysis, materials science, and organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

di-n-butylbutoxychlorotin can be synthesized through the reaction of dibutyltin dichloride with butanol in the presence of a base. The reaction typically proceeds as follows:

Bu2SnCl2+BuOH→Bu2SnCl(OBut)+HCl

where Bu represents a butyl group. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of stannane, butoxydibutylchloro- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and efficient production .

Análisis De Reacciones Químicas

Types of Reactions

di-n-butylbutoxychlorotin undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form tin oxides.

Reduction: It can be reduced to form lower oxidation state tin compounds.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as alkoxides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium alkoxides or amines are employed under basic conditions.

Major Products Formed

Oxidation: Tin oxides (e.g., SnO2).

Reduction: Lower oxidation state tin compounds (e.g., SnH4).

Substitution: Various organotin derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

di-n-butylbutoxychlorotin is used in a variety of scientific research applications:

Catalysis: It serves as a catalyst in organic synthesis reactions, including hydrostannylation and cross-coupling reactions.

Materials Science: The compound is used in the preparation of tin-based materials for electronic and optical applications.

Organic Synthesis: It is employed in the synthesis of complex organic molecules, particularly in the formation of carbon-tin bonds.

Mecanismo De Acción

The mechanism by which stannane, butoxydibutylchloro- exerts its effects involves the interaction of the tin atom with various substrates. The tin atom can coordinate with electron-rich sites on the substrate, facilitating reactions such as nucleophilic substitution and addition. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparación Con Compuestos Similares

Similar Compounds

Tributyltin chloride (Bu3SnCl): Another organotin compound with similar reactivity but different applications.

Dibutyltin dichloride (Bu2SnCl2): A precursor to stannane, butoxydibutylchloro- with broader industrial applications.

Uniqueness

di-n-butylbutoxychlorotin is unique due to its specific combination of butyl and butoxy groups, which confer distinct reactivity and properties. This makes it particularly useful in specialized applications such as catalysis and materials science .

Actividad Biológica

Di-n-butylbutoxychlorotin (DBBCT) is an organotin compound that has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on recent research findings.

Chemical Structure and Properties

DBBCT is characterized by its unique structure, which includes a butyl group and a chlorotin moiety. The general formula can be represented as . Its organotin nature allows it to interact with biological systems in ways that are distinct from traditional pharmaceuticals.

Mechanisms of Biological Activity

The biological activity of DBBCT can be attributed to several mechanisms:

- Cytotoxicity : Studies have shown that DBBCT exhibits cytotoxic effects against various cancer cell lines. The cytotoxicity is believed to result from its ability to disrupt cellular membranes and induce apoptosis.

- Antibacterial Properties : DBBCT has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This property is particularly valuable in developing antimicrobial agents.

- Antifungal Activity : Research indicates that DBBCT can inhibit the growth of certain fungal species, making it a potential candidate for antifungal therapies.

1. Cytotoxic Effects Against Cancer Cells

A study conducted by investigated the cytostatic effects of various organotin compounds, including DBBCT, on human cancer cell lines. The findings revealed that DBBCT effectively inhibited cell proliferation in a dose-dependent manner, with IC50 values indicating significant potency against breast and lung cancer cells.

| Compound | IC50 (µM) - Breast Cancer | IC50 (µM) - Lung Cancer |

|---|---|---|

| This compound | 5.2 | 6.8 |

| Other Organotins | Varies | Varies |

2. Antibacterial Activity

In another investigation, DBBCT was tested for its antibacterial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that DBBCT exhibited a minimum inhibitory concentration (MIC) of 10 µg/mL against S. aureus and 15 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.

| Bacteria | MIC (µg/mL) - DBBCT | MIC (µg/mL) - Control |

|---|---|---|

| Staphylococcus aureus | 10 | 25 |

| Escherichia coli | 15 | 30 |

3. Antifungal Activity

Research published in various journals highlights the antifungal properties of DBBCT against Candida albicans. The compound demonstrated an antifungal effect with an MIC of 20 µg/mL, indicating its potential application in treating fungal infections.

Propiedades

IUPAC Name |

butoxy-dibutyl-chlorostannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9O.2C4H9.ClH.Sn/c1-2-3-4-5;2*1-3-4-2;;/h2-4H2,1H3;2*1,3-4H2,2H3;1H;/q-1;;;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMNBEAWAEJQTRZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCO[Sn](CCCC)(CCCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27ClOSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065737 | |

| Record name | Stannane, butoxydibutylchloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14254-22-9 | |

| Record name | Butoxydibutylchlorostannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14254-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stannane, butoxydibutylchloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014254229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, butoxydibutylchloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stannane, butoxydibutylchloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butoxydibutylchlorostannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.